4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a bicyclic compound belonging to the class of pyrrolopyridines. It features a tetrahydro-pyrrole ring fused to a pyridine ring, with a carboxylic acid group at the second position. The compound is characterized by its molecular formula and has a CAS number of 1176405-02-9. Its structure contributes to its unique chemical properties and potential applications in medicinal chemistry and organic synthesis .
Research indicates that 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid exhibits biological activities that may include:
The synthesis of 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid can be achieved through several methods:
This compound has potential applications in:
Interaction studies involving 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid have focused on its binding affinity to various biological targets:
Several compounds share structural similarities with 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4,5-dihydro-1H-pyrrolo[3,2-c]pyridine | Lacks carboxylic acid group | May exhibit different biological activities |
| 1H-pyrrolo[3,2-c]pyridine | Contains a fully aromatic pyridine ring | Enhanced stability but potentially lower reactivity |
| 4-methyl-1H-pyrrolo[3,2-c]pyridine | Methyl substituent on the pyrrole ring | Altered pharmacokinetics due to sterics |
These compounds are compared based on their structural features and unique properties that influence their reactivity and biological activity. The presence of the carboxylic acid group in 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid distinguishes it from others by enhancing its solubility and reactivity in biological systems.